2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione
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Overview
Description
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a morpholine ring attached via an ethanethione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing methoxy groups through electrophilic aromatic substitution. The morpholine ring can be attached via nucleophilic substitution, and the ethanethione linker is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The ethanethione linker can be reduced to an ethane group.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield naphthoquinones, while reduction of the ethanethione linker would yield a naphthalene derivative with an ethane linker.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(piperidin-4-yl)ethanethione: Similar structure but with a piperidine ring instead of morpholine.
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanol: Similar structure but with an ethanol linker instead of ethanethione.
Uniqueness
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy groups and a morpholine ring can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
37707-81-6 |
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Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H21NO3S/c1-20-16-11-14-4-3-13(9-15(14)12-17(16)21-2)10-18(23)19-5-7-22-8-6-19/h3-4,9,11-12H,5-8,10H2,1-2H3 |
InChI Key |
YEFZRNIKIGSSMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CC(=S)N3CCOCC3)OC |
Origin of Product |
United States |
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